molecular formula C21H25ClN6O4 B2859706 methyl (8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate CAS No. 851940-47-1

methyl (8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate

Cat. No. B2859706
CAS RN: 851940-47-1
M. Wt: 460.92
InChI Key: PMOSEBKECIMMLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including a piperazine ring, a purine ring, and an acetate group. Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The purine ring is a key component of many biological molecules, including DNA and RNA. The acetate group is often used in organic chemistry as a good leaving group or as a protecting group for alcohols.

Scientific Research Applications

Synthesis and Polymer Applications

Polyamides Containing Theophylline and Piperazine Units
Research by Hattori and Kinoshita (1979) delved into the synthesis of polyamides incorporating theophylline and piperazine derivatives. These polyamides, characterized by their solubility in DMSO, formic acid, and water for certain derivatives, highlight the potential of integrating complex organic molecules into polymers for enhanced material properties. This work indicates a pathway for developing new materials with tailored chemical and physical properties for industrial and biomedical applications (Hattori & Kinoshita, 1979).

Medicinal Chemistry and Drug Design

Antagonistic Properties of Piperazine Derivatives
Shim et al. (2002) investigated the molecular interaction of a piperazine derivative with the CB1 cannabinoid receptor, revealing insights into the structural basis of antagonist activity. The study underscores the therapeutic potential of piperazine derivatives in designing drugs targeting cannabinoid receptors, which could be pivotal for treating diseases related to the endocannabinoid system (Shim et al., 2002).

Synthesis of Xanthene Derivatives for Antiasthmatic Activity
A study by Bhatia et al. (2016) on the development of xanthene derivatives, incorporating piperazine units, for their antiasthmatic activity illustrates the potential of such compounds in pharmacological applications. These findings suggest a promising avenue for the development of new treatments for asthma and related respiratory conditions (Bhatia et al., 2016).

Chemical Transformations and Synthesis

1-Organosulfonyl-2-sila-5-piperazinones Synthesis
Research by Shipov et al. (2013) focused on synthesizing and characterizing 1-organosulfonyl-2-sila-5-piperazinones, demonstrating the utility of these compounds in various synthetic applications. This work contributes to the field of organometallic chemistry, offering new methods for constructing complex molecules with potential applications in catalysis, material science, and pharmaceutical synthesis (Shipov et al., 2013).

properties

IUPAC Name

methyl 2-[8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN6O4/c1-24-19-18(20(30)25(2)21(24)31)28(13-17(29)32-3)16(23-19)12-26-7-9-27(10-8-26)15-6-4-5-14(22)11-15/h4-6,11H,7-10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOSEBKECIMMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC(=CC=C4)Cl)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate

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